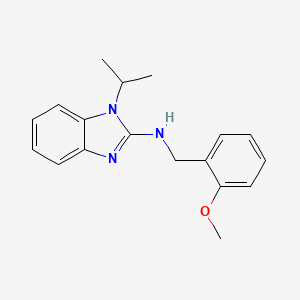
3-(2-chlorophenyl)-N-ethyl-N-phenylacrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-chlorophenyl)-N-ethyl-N-phenylacrylamide is a chemical compound that belongs to the class of acrylamide derivatives. It is commonly known as CPEP and is widely used in scientific research for its unique properties.
Wissenschaftliche Forschungsanwendungen
CPEP has been extensively used in scientific research due to its unique properties. It is a potent inhibitor of protein tyrosine phosphatase 1B (PTP1B), which is a key regulator of insulin signaling. CPEP has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes. It has also been studied for its potential anti-cancer properties, as it inhibits the growth of cancer cells in vitro.
Wirkmechanismus
CPEP exerts its effects by binding to the active site of PTP1B, which prevents its dephosphorylation of insulin receptor substrate-1 (IRS-1). This leads to an increase in insulin signaling, which results in improved glucose uptake and utilization by cells. CPEP has also been shown to induce apoptosis in cancer cells by activating the caspase-3 pathway.
Biochemical and Physiological Effects:
CPEP has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes. It also reduces blood glucose levels and improves lipid metabolism. In addition, CPEP has been shown to induce apoptosis in cancer cells and inhibit their growth. However, the exact biochemical and physiological effects of CPEP are still being studied.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using CPEP in lab experiments is its potency as a PTP1B inhibitor. It is also relatively easy to synthesize and purify. However, CPEP has some limitations, such as its low solubility in water and its potential toxicity at high concentrations. Therefore, careful dosing and handling are required when using CPEP in lab experiments.
Zukünftige Richtungen
There are several future directions for the study of CPEP. One area of research is the development of more potent and selective PTP1B inhibitors based on the structure of CPEP. Another area of research is the investigation of the anti-cancer properties of CPEP and its potential use in cancer therapy. Additionally, the exact biochemical and physiological effects of CPEP need to be further elucidated to fully understand its therapeutic potential.
Synthesemethoden
The synthesis of 3-(2-chlorophenyl)-N-ethyl-N-phenylacrylamide involves the reaction of 2-chlorobenzonitrile with ethyl acrylate in the presence of a base. The resulting product is then subjected to a reaction with phenylamine to yield the final product. This synthesis method has been optimized to produce high yields of pure CPEP.
Eigenschaften
IUPAC Name |
(E)-3-(2-chlorophenyl)-N-ethyl-N-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO/c1-2-19(15-9-4-3-5-10-15)17(20)13-12-14-8-6-7-11-16(14)18/h3-13H,2H2,1H3/b13-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYJSOJRAVJISNN-OUKQBFOZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1)C(=O)C=CC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(C1=CC=CC=C1)C(=O)/C=C/C2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2-methoxy-5-methylphenyl)[(4-methoxy-1-naphthyl)methyl]amine](/img/structure/B5733746.png)
![3-[(4-chlorophenyl)thio]-N-(2-methoxy-5-methylphenyl)propanamide](/img/structure/B5733757.png)

![methyl 2-[(3-chloro-4-methoxybenzoyl)amino]benzoate](/img/structure/B5733766.png)




![7-oxo-7H-furo[3,2-g]chromen-4-yl acetate](/img/structure/B5733811.png)



![5-[(3-carboxypropanoyl)amino]-2-[(3-pyridinylmethyl)amino]benzoic acid](/img/structure/B5733843.png)